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Compound of Interest

Compound Name: 3-Bromooctane

Cat. No.: B146061 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of halogenated hydrocarbons, definitive structural

confirmation is paramount. This guide provides a comprehensive comparison of the

spectroscopic data for 3-Bromooctane against its constitutional isomers, 1-Bromooctane and

2-Bromooctane. Through a detailed analysis of Mass Spectrometry (MS), ¹³C Nuclear Magnetic

Resonance (NMR), and ¹H NMR data, this document furnishes the necessary benchmarks for

the unambiguous identification of 3-Bromooctane.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Bromooctane and its

isomers. The distinct fragmentation patterns in mass spectrometry and the unique chemical

shifts and coupling patterns in NMR spectroscopy serve as diagnostic fingerprints for each

molecule.

Mass Spectrometry Data
The mass spectra of bromoalkanes are characterized by the presence of two molecular ion

peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), a hallmark of the two naturally occurring

isotopes of bromine (⁷⁹Br and ⁸¹Br). The primary fragmentation pathways involve the loss of the

bromine radical and cleavage of the carbon-carbon bonds adjacent to the C-Br bond.
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Fragment (m/z)
3-
Bromooctane
(Predicted)

1-
Bromooctane

2-
Bromooctane

Putative
Fragment
Identity

192/194
Present (low

abundance)

Present (low

abundance)

Present (low

abundance)

[C₈H₁₇Br]⁺

(Molecular Ion)

113 Major Minor Significant
[C₈H₁₇]⁺ (Loss of

Br)

85 Minor Significant Minor [C₆H₁₃]⁺

71 Significant Significant Significant [C₅H₁₁]⁺

57 Base Peak Base Peak Base Peak [C₄H₉]⁺

43 Significant Significant Significant [C₃H₇]⁺

29 Significant Significant Significant [C₂H₅]⁺

Data for 1-Bromooctane and 2-Bromooctane is sourced from publicly available spectral

databases. Data for 3-Bromooctane is based on established fragmentation patterns for

secondary bromoalkanes.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data
The chemical shift of the carbon atom bonded to the electronegative bromine atom is a key

diagnostic feature in the ¹³C NMR spectra. The position of this downfield signal is highly

indicative of the bromine's location on the alkyl chain.
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Carbon Atom

3-Bromooctane
(Predicted)
Chemical Shift
(ppm)

1-Bromooctane
Chemical Shift
(ppm)

2-Bromooctane
Chemical Shift
(ppm)

C1 ~11.2 ~33.9 ~27.4

C2 ~26.8 ~31.8 ~55.8

C3 ~60.1 ~28.7 ~39.9

C4 ~38.9 ~28.1 ~26.9

C5 ~26.5 ~22.7 ~31.6

C6 ~31.7 ~31.8 ~22.6

C7 ~22.6 ~14.1 ~14.0

C8 ~14.0 - -

Predicted chemical shifts for 3-Bromooctane were generated using online NMR prediction

tools.[1][2][3][4][5] Data for 1-Bromooctane and 2-Bromooctane is from experimental spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Data
The ¹H NMR spectrum provides detailed information about the connectivity of protons in a

molecule through chemical shifts, integration, and signal multiplicity. The proton on the carbon

bearing the bromine (the α-proton) is the most downfield signal and its multiplicity reveals the

number of adjacent protons.
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Proton Assignment
3-Bromooctane
(Predicted)

1-Bromooctane 2-Bromooctane

Chemical Shift (δ,

ppm)

H-3 (CHBr) ~4.1 (p) - -

H-1 (CH₂Br) - 3.41 (t) -

H-2 (CHBr) - - ~4.1 (sextet)

Other CH₂ ~1.2-1.9 (m) ~1.2-1.9 (m) ~1.2-1.9 (m)

CH₃ ~0.9 (t) ~0.9 (t) ~0.9 (t), ~1.7 (d)

Integration

CHBr 1H - 1H

CH₂Br - 2H -

CH₂ 10H 12H 10H

CH₃ 6H 3H 6H

Multiplicity

H-3 Pentet - -

H-1 - Triplet -

H-2 - - Sextet

Other CH₂ Multiplet Multiplet Multiplet

CH₃ Triplet Triplet Triplet, Doublet

(p = pentet, t = triplet, sextet, m = multiplet, d = doublet) Predicted data for 3-Bromooctane
was generated using online NMR prediction tools.[1][2][3][4][5] Data for 1-Bromooctane and 2-

Bromooctane is from experimental spectra.
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Standardized procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g.,

300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-pulse spectrum with a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the signals and determine the multiplicity of each peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique

carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation

from any impurities.
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Ionization: Utilize electron ionization (EI) as the ionization source. In EI, the sample is

bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to

ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots ion abundance versus m/z.

Workflow for Spectroscopic Identification
The logical flow for confirming the identity of a sample as 3-Bromooctane using the

spectroscopic techniques discussed is illustrated in the following diagram.

Sample Analysis

Spectroscopic Techniques Data Analysis

Confirmation

Unknown Sample
(Presumed C₈H₁₇Br)

Mass Spectrometry (MS)

¹³C NMR

¹H NMR

Molecular Ion at m/z 192/194
Fragmentation Pattern

8 Carbon Signals
One Signal at ~60 ppm

α-Proton Signal (~4.1 ppm)
Multiplicity: Pentet

Identity Confirmed:
3-Bromooctane

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 3-Bromooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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